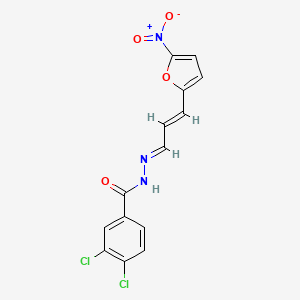
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide is a complex fluorinated compound. It is characterized by its long perfluorinated carbon chain and the presence of both hydroxy and ammonium functional groups. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide typically involves multiple steps One common method starts with the preparation of the perfluorinated carbon chain, which is then functionalized with hydroxy groups
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes, followed by precise functionalization steps. The use of specialized reactors and controlled environments ensures the purity and consistency of the final product.
化学反应分析
Types of Reactions
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a surfactant and emulsifier due to its amphiphilic nature. It is also employed in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology
In biological research, (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide is used in the study of cell membranes and lipid bilayers. Its unique properties allow it to interact with biological membranes in ways that can be useful for understanding membrane dynamics and function.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its ability to form stable emulsions and interact with biological membranes makes it a candidate for delivering hydrophobic drugs to specific targets within the body.
Industry
Industrially, this compound is used in the production of coatings, lubricants, and other materials that require high chemical resistance and stability. Its fluorinated nature provides excellent resistance to solvents and other harsh chemicals.
作用机制
The mechanism by which (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide exerts its effects is primarily related to its amphiphilic structure. The long perfluorinated chain interacts with hydrophobic environments, while the hydroxy and ammonium groups interact with hydrophilic environments. This dual interaction allows the compound to stabilize emulsions and interact with biological membranes. Molecular targets and pathways involved include lipid bilayers and membrane proteins, where the compound can alter membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine
Uniqueness
Compared to similar compounds, (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide is unique due to its combination of hydroxy and ammonium groups. This combination provides additional functionality and versatility in various applications, making it more effective as a surfactant, emulsifier, and reagent in both research and industrial settings.
属性
CAS 编号 |
93776-17-1 |
|---|---|
分子式 |
C18H19F21INO3 |
分子量 |
823.2 g/mol |
IUPAC 名称 |
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl)-bis(2-hydroxyethyl)-methylazanium;iodide |
InChI |
InChI=1S/C18H19F21NO3.HI/c1-40(2-4-41,3-5-42)7-8(43)6-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39;/h8,41-43H,2-7H2,1H3;1H/q+1;/p-1 |
InChI 键 |
MUAOZRGEITXUSH-UHFFFAOYSA-M |
规范 SMILES |
C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



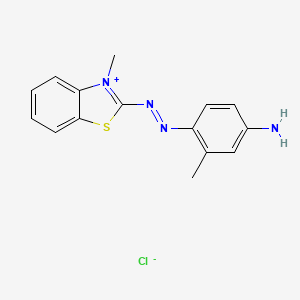
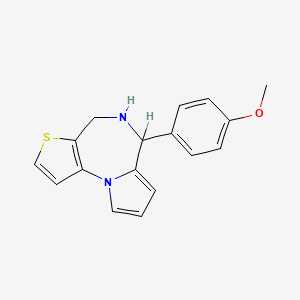
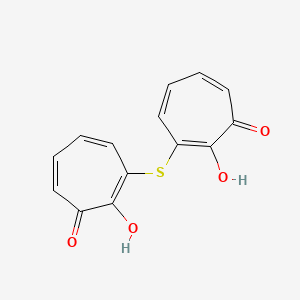
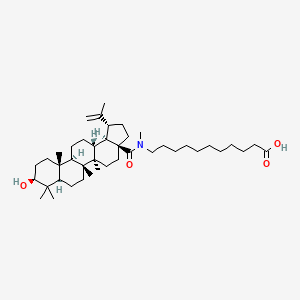





![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)


